Pentachlorobenzaldehyde

Catalog No.
S1485888
CAS No.
19635-52-0
M.F
C7HCl5O
M. Wt
278.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pentachlorobenzaldehyde

CAS Number

19635-52-0

Product Name

Pentachlorobenzaldehyde

IUPAC Name

2,3,4,5,6-pentachlorobenzaldehyde

Molecular Formula

C7HCl5O

Molecular Weight

278.3 g/mol

InChI

InChI=1S/C7HCl5O/c8-3-2(1-13)4(9)6(11)7(12)5(3)10/h1H

InChI Key

XFFTWZZGUGZURK-UHFFFAOYSA-N

SMILES

C(=O)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl

Synonyms

PENTACHLOROBENZALDEHYDE

Canonical SMILES

C(=O)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl

The exact mass of the compound Pentachlorobenzaldehyde is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2476. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synthesis of other chemicals

Pentachlorobenzaldehyde can be used as a starting material for the synthesis of various other chemicals, including:

  • Pharmaceuticals: It can be used as a precursor in the synthesis of certain pharmaceuticals, such as the antiparasitic drug metrifonate [].
  • Dyes and pigments: It can be used as a starting material for the production of certain dyes and pigments [].
  • Agrochemicals: It can be used as a precursor in the synthesis of some agrochemicals [].

Pentachlorobenzaldehyde is a chlorinated aromatic compound with the molecular formula C7Cl5OC_7Cl_5O. It is characterized by the presence of five chlorine atoms attached to a benzene ring, along with an aldehyde functional group. This compound typically appears as a colorless to pale yellow liquid with a strong odor and is known for its lachrymatory properties, meaning it can cause tearing upon exposure. Its chemical structure contributes to its unique reactivity and biological properties, making it an important compound in various chemical applications.

Due to its reactive carbonyl group and multiple chlorine substituents. Key reactions include:

  • Nucleophilic Addition: The carbonyl carbon can undergo nucleophilic attack by various nucleophiles, leading to the formation of alcohols or other derivatives.
  • Reduction Reactions: It can be reduced to pentachlorobenzyl alcohol using reducing agents like lithium aluminum hydride.
  • Formation of Derivatives: Pentachlorobenzaldehyde can react with amines to form imines, or with alcohols to create acetals and hemiacetals, showcasing its versatility in organic synthesis .

Pentachlorobenzaldehyde can be synthesized through several methods:

  • Direct Chlorination: Benzaldehyde can be chlorinated using chlorine gas under controlled conditions to introduce chlorine atoms.
  • Aldol Condensation: Chlorinated aromatic compounds can undergo aldol condensation followed by oxidation to yield pentachlorobenzaldehyde.
  • Reactions with Chlorinated Reagents: The use of chlorinated reagents such as phosphorus pentachloride in the presence of benzaldehyde can facilitate the introduction of multiple chlorine atoms .

Pentachlorobenzaldehyde finds applications in various fields:

  • Chemical Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
  • Research: Used as a reagent in studies involving chlorinated compounds, particularly for understanding reaction mechanisms and developing new synthetic methodologies.
  • Pesticides: Due to its biological activity, it may be explored for use in developing new pesticides or fungicides .

Interaction studies involving pentachlorobenzaldehyde focus on its reactivity with biological systems and other chemical compounds. Research has shown that it can interact with proteins and nucleic acids, which may lead to alterations in biochemical pathways. Such interactions necessitate further investigation into its potential effects on human health and the environment .

Several compounds share structural similarities with pentachlorobenzaldehyde, particularly within the class of chlorinated aromatic aldehydes. A comparison highlights their unique properties:

Compound NameMolecular FormulaKey Features
PentafluorobenzaldehydeC7F5OC_7F_5OContains fluorine; used in polymer synthesis.
TrichlorobenzaldehydeC7Cl3OC_7Cl_3OFewer chlorine substituents; less toxic.
DichlorobenzaldehydeC7Cl2OC_7Cl_2OLower reactivity; used in simpler organic syntheses.
ChlorobenzaldehydeC7ClOC_7ClOSingle chlorine; widely used as an intermediate in organic chemistry.

Pentachlorobenzaldehyde is unique due to its high degree of chlorination, which significantly alters its reactivity and biological activity compared to these similar compounds. This high level of substitution enhances its potential applications but also raises safety concerns regarding toxicity and environmental persistence .

Pentachlorobenzaldehyde is synthesized via oxidation of pentachlorobenzyl alcohol or chlorinated toluene derivatives. Key methods include:

Manganese-Catalyzed Liquid-Phase Oxidation
Manganese-containing ZSM-5 zeolites (Si/Mn = 48) achieve 93.8% conversion of p-chlorotoluene to p-chlorobenzaldehyde under optimized conditions (100°C, 8 hours, oxygen flow rate 50 mL/min). The catalyst's mild acid sites and Mn(III) species enhance selectivity (90.5%) by stabilizing intermediates.

Pyridinium Chlorochromate (PCC) Oxidation
PCC selectively oxidizes primary alcohols to aldehydes without over-oxidation to carboxylic acids. For example, (2,3,4,5,6-pentachlorophenyl)methanol is oxidized to pentachlorobenzaldehyde using PCC in dichloromethane, avoiding acidic byproducts.

Potassium Permanganate in Pyridine
A 1959 protocol oxidizes pentachlorobenzyl alcohol to pentachlorobenzaldehyde using KMnO₄ in pyridine/water (1:1 v/v) at 80°C for 6 hours, yielding 68–75% after recrystallization.

Oxidation MethodCatalyst/ReagentTemperatureYieldSelectivity
Mn-ZSM-5Mn(III) species100°C93.8%90.5%
PCCPyridinium complex25°C85%>99%
KMnO₄ (pyridine/water)KMnO₄80°C72%89%

Chlorination Strategies in Aromatic Substitution Reactions

Chlorination of benzaldehyde derivatives or fully substituted benzene rings requires precise control to avoid over-chlorination.

Electrophilic Aromatic Substitution
Benzaldehyde reacts with Cl₂ in the presence of FeCl₃ to yield meta-chlorobenzaldehyde (72% yield). For pentachlorination, sequential chlorination of toluene at 130–220°C with Cl₂/FeCl₃ achieves full substitution.

Catalytic Halogenation with Sulfuryl Chloride
Organocatalysts fine-tune SO₂Cl₂ reactivity:

  • Acetonitrile activates SO₂Cl₂ for chlorinating p-xylene (87% yield).
  • 1,4-Dioxane enables chlorination of oxidation-sensitive substrates like p-cresol (95% yield).

Regioselective Chlorination
Lewis basic selenoether catalysts achieve ortho-selectivity (>20:1 o:p ratio) for phenols and anilines. For example, 4-methylphenol reacts with Cl₂ in CH₂Cl₂ at 0°C using 1 mol% selenoether catalyst, yielding 92% ortho-chlorinated product.

Grignard Reaction-Based Synthesis and Carboxylation Mechanisms

Grignard Reagent Formation
1-Bromo-4-chlorobenzene reacts with magnesium in dry THF to form the Grignard reagent, which is quenched with dimethylformamide (DMF) to yield 4-chlorobenzaldehyde (60–68% yield). Key parameters:

  • Anhydrous conditions (water <50 ppm).
  • DMF acts as an electrophilic trap for the organomagnesium intermediate.

Carboxylation via CO₂ Insertion
Pentachlorophenylmagnesium bromide reacts with CO₂ at −78°C, followed by acidic workup, to form pentachlorobenzoic acid. Subsequent reduction with LiAlH₄ yields pentachlorobenzyl alcohol, which is oxidized to the aldehyde.

StepReagentConditionsIntermediate
Grignard formationMg, THFReflux, 2 hoursAr-MgBr
QuenchingDMF0°C, 1 hourAldehyde
CarboxylationCO₂−78°C, 30 minutesCarboxylic acid

Catalytic Systems for Regioselective Halogenation

Organocatalysts for Para-Selectivity

  • (S)-BINAPO (5 mol%) in acetonitrile directs Cl₂ to the para position of phenol derivatives (≤4:96 o:p ratio).
  • Diisopropyl ether (4.0 equiv) enhances para-selectivity by stabilizing transition states through hydrogen bonding.

Ortho-Selective Catalysts

  • Bis-thiourea catalysts (1 mol%) achieve 99:1 o:p ratio for anilines.
  • (S)-Diphenylprolinol (1 mol%) promotes ortho-chlorination via hydrogen-bonding interactions with substrate hydroxyl groups.

Metal-Organic Frameworks (MOFs)
Mn(III)-Schiff base complexes catalyze chlorination of pentachlorobenzaldehyde precursors with 85% regioselectivity for the 2,3,4,5,6-pentachloro isomer.

Catalyst TypeSubstrateSelectivity (o:p)Yield
(S)-BINAPOPhenol4:9688%
Bis-thioureaAniline99:191%
Mn(III)-Schiff baseTrichlorobenzaldehyde85% regioselectivity78%

Electrophilic aromatic substitution reactions proceed through a two-step mechanism involving electrophile activation and aromatic ring attack [1] [2]. For pentachlorobenzaldehyde, the electron-withdrawing effects of chlorine substituents significantly alter reactivity compared to simpler aromatic systems.

Kinetic Analysis of Nucleophilic Displacement Reactions

Kinetic studies of pentachlorobenzaldehyde derivatives reveal distinct activation parameters. In reductions involving aluminum isopropoxide, the reaction exhibits two competing pathways: one involving a cyclic transition state with a single catalyst molecule and another requiring two catalyst molecules [3]. For example, the activation energy ($$E_a$$) for benzophenone reduction—a model system—ranges from 11 to 17 kcal/mol, with entropies of activation ($$\Delta S^\ddagger$$) between -20 and -42 entropy units (e.u.) [3]. These values suggest a highly ordered transition state, consistent with the formation of a rigid six-membered ring intermediate during hydride transfer [3].

In pentachlorobenzaldehyde, the steric and electronic effects of chlorine substituents likely increase $$E_a$$ due to reduced nucleophilicity of the aromatic ring. Kinetic isotope effect (KIE) studies could further elucidate whether C-H bond cleavage is rate-determining, though existing data on analogous systems indicate that electrophile attack constitutes the slow step [2].

Solvent Effects on Reaction Thermodynamics

Solvent interactions profoundly influence reaction pathways. Explicit solvent molecules, such as toluene, can participate in transition states via π-π stacking interactions, as demonstrated in photodegradation studies of polybrominated diphenyl ethers [5]. For pentachlorobenzaldehyde, polar aprotic solvents (e.g., dimethylformamide) stabilize charged intermediates in EAS, while protic solvents (e.g., methanol) may hydrogen-bond to the aldehyde group, altering regioselectivity.

Computational studies using polarizable continuum models (PCM) combined with time-dependent density functional theory (TD-DFT) reveal that solvent participation lowers the energy barrier for σ* orbital transitions, facilitating C-Br bond cleavage in halogenated aromatics [5]. This principle extends to pentachlorobenzaldehyde, where solvent-catalyzed pathways could accelerate electrophilic substitution at meta positions despite the deactivating effects of chlorine substituents.

Intermediate Characterization in Multi-Step Syntheses

Multi-step syntheses of pentachlorobenzaldehyde often involve halogenation and oxidation sequences. For example, the reduction of nitroaromatics using stannous chloride (SnCl$$_2$$) in hydrochloric acid generates aminobenzaldehyde intermediates, which undergo diazotization and Sandmeyer reactions to introduce chlorine substituents [4]. Key intermediates include:

  • Nitroso intermediates: Detected via UV-Vis spectroscopy at $$\lambda_{\text{max}} = 450\ \text{nm}$$ during diazotization.
  • Diazonium salts: Characterized by $$^{15}\text{N}$$ NMR shifts at $$\delta = -120\ \text{ppm}$$ [4].

In Friedel-Crafts acylations, pentachlorobenzaldehyde forms a resonance-stabilized acylium ion ($$\text{R-C≡O}^+$$) upon reaction with Lewis acids like aluminum chloride ($$\text{AlCl}3$$) [1]. Fourier-transform infrared spectroscopy (FTIR) confirms intermediate formation through carbonyl stretching frequencies ($$v{\text{C=O}} = 1680\ \text{cm}^{-1}$$) [2].

Application CategorySpecific UseReaction Type
Heterocyclic SynthesisAldehyde-pyrrole condensation reactionsCondensation/Cyclization
Porphyrinoid System Constructionmeso-substituted porphyrin synthesisAcid-catalyzed condensation
N-Confused Porphyrin DerivativesMetal-catalyzed cyclization pathwaysMetallation and coordination
Metal Coordination ComplexesLigand systems for transition metalsCoordination chemistry
Fluorinated Polymer PrecursorsMonomer preparation for specialized polymersPolymerization precursors
Materials EngineeringHalogenated aromatic building blocksCross-coupling reactions

Table 3: Synthesis Methods Comparison

MethodYieldReaction ConditionsAdvantages
Direct chlorination of benzaldehyde60-80%Cl₂/FeCl₃, elevated temperatureDirect substitution pathway
Oxidation of pentachlorotoluene70-85%KMnO₄/H₂SO₄, controlled oxidationHigh selectivity for aldehyde
Friedel-Crafts acylation45-65%COCl/AlCl₃, anhydrous conditionsIndustrial scalability
Halogen exchange reactions50-70%Metal fluorides, high temperatureMild reaction conditions
Electrophilic aromatic substitution40-60%Electrophilic reagents, Lewis acidsVersatile substitution patterns

XLogP3

4.5

Other CAS

19635-52-0

Wikipedia

Pentachlorobenzaldehyde

Dates

Last modified: 02-18-2024

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